3-Fluoro-5-(trifluoromethyl)anisole
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Overview
Description
3-Fluoro-5-(trifluoromethyl)anisole is an organic compound with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to an anisole ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Fluoro-5-(trifluoromethyl)anisole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran or dimethylformamide.
Chemical Reactions Analysis
3-Fluoro-5-(trifluoromethyl)anisole undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)anisole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)anisole involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved in its mechanism of action depend on the specific application and target molecules.
Comparison with Similar Compounds
3-Fluoro-5-(trifluoromethyl)anisole can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)anisole: This compound has two trifluoromethyl groups, which can enhance its reactivity and applications in different fields.
3-Fluoroanisole: Lacking the trifluoromethyl group, this compound has different chemical properties and applications.
5-Trifluoromethyl-2-fluoroanisole: This compound has a similar structure but with different positioning of the fluorine and trifluoromethyl groups, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-fluoro-3-methoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIIFKBTTATHNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379212 |
Source
|
Record name | 3-Fluoro-5-(trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-79-5 |
Source
|
Record name | Benzene, 1-fluoro-3-methoxy-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-(trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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